Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a thiophene derivative with a systematic IUPAC name derived from its substituent positions and functional groups. The parent structure is a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom). Substituents are prioritized based on IUPAC rules for numbering:
- Position 2 : [(Chloroacetyl)amino] group, comprising a chloroacetyl moiety (CH₂Cl-C=O) attached to an amino group (-NH-).
- Position 3 : Ethyl ester group (C(O)OEt).
- Position 4 : Ethyl group (-CH₂CH₃).
- Position 5 : Methyl group (-CH₃).
The molecular formula is C₁₂H₁₆ClNO₃S , with a molecular weight of 289.78 g/mol . Synonyms include ethyl 2-(2-chloroacetamido)-4-ethyl-5-methylthiophene-3-carboxylate and 2-(2-chloroacetylamino)-4-ethyl-5-methylthiophene-3-carboxylic acid ethyl ester.
Molecular Geometry and Conformational Analysis
The thiophene ring adopts a planar conformation due to aromatic stabilization, with substituents arranged in a non-planar fashion to minimize steric hindrance. Key geometric features include:
| Substituent | Position | Orientation | Impact on Geometry |
|---|---|---|---|
| Ethyl ester (C(O)OEt) | C3 | Orthogonal to ring | Induces slight ring distortion at C3 |
| Ethyl group (-CH₂CH₃) | C4 | Equatorial | Enhances steric bulk at C4 |
| Methyl group (-CH₃) | C5 | Axial | Limited steric influence due to small size |
| Chloroacetyl amino | C2 | Flexible | Enables intra- and intermolecular H-bonds |
The chloroacetyl amino group at C2 is conformationally flexible, allowing the amino nitrogen to participate in hydrogen bonding. Computational studies suggest that the ethyl ester at C3 adopts an s-trans configuration relative to the thiophene ring to minimize torsional strain.
Crystallographic Data and Solid-State Arrangement
While direct crystallographic data for this compound is limited, structural analogs provide insights into its solid-state behavior. For example:
- Hydrogen Bonding : Intra- and intermolecular interactions stabilize the crystal lattice. The amino group (-NH-) at C2 likely forms N–H···O bonds with the ester carbonyl oxygen (C=O) at C3 or adjacent molecules.
- Crystal Packing : Weak C–H···O interactions between ethyl groups and ester oxygens may form zigzag chains or sheets, as observed in related thiophene derivatives.
- Space Group : Analogous compounds crystallize in monoclinic systems (e.g., P2₁/c), with cell parameters influenced by substituent size and packing efficiency.
Comparative Analysis with Related Thiophene Carboxylate Derivatives
The compound’s electronic and steric properties differ significantly from simpler thiophene carboxylates due to its substituent pattern.
Reactivity Trends :
- Electronic Effects : The electron-withdrawing ester at C3 and electron-donating methyl at C5 create a polarized thiophene ring, directing electrophilic substitution to C4 or C6.
- Steric Effects : The ethyl group at C4 sterically hinders reactions at adjacent positions, favoring substitution at C6 or remote sites.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-8-7(3)18-11(14-9(15)6-13)10(8)12(16)17-5-2/h4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWAPSENGVWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its applications in pharmaceuticals include:
- Anti-inflammatory Agents : The compound has shown potential in the development of anti-inflammatory drugs by modulating specific inflammatory pathways.
- Antimicrobial Agents : It is also being explored for its antimicrobial properties, particularly against resistant strains of bacteria.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for new antibiotics.
Agrochemical Applications
In the agrochemical sector, this compound is utilized in the formulation of novel pesticides and herbicides. Its ability to interact with biological targets makes it a candidate for:
- Pesticides : Targeting specific enzymes in pests.
- Herbicides : Disrupting metabolic pathways in weeds.
Data Table: Agrochemical Efficacy
| Compound Name | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Ethyl 2-[Chloroacetyl]amino | Various pests | High | |
| Ethyl 2-[Chloroacetyl]amino | Common weeds | Moderate |
Materials Science Applications
The unique structure of this compound allows its use in materials science, particularly in developing advanced materials such as:
- Organic Semiconductors : Due to its electronic properties.
- Conductive Polymers : For applications in flexible electronics.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions with aromatic residues in biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights critical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The chloroacetyl group in the target compound confers higher reactivity compared to bulkier groups like 4-chlorobenzoyl (CAS 353784-37-9), making it more suitable for nucleophilic substitution reactions . The dimethylamino carbonyl group (CAS 546116-25-0) improves solubility in polar solvents but introduces irritant properties .
Ester Group Variations :
Target Compound:
- Used in alkylation reactions to synthesize S-acetamide derivatives of pyrimidinones, which exhibit antibacterial activity .
- Reacts with hydrazinylacetate to form azapseudopeptides , a class of compounds explored for antimicrobial applications .
Analogs:
Research Findings and Trends
- Reactivity Hierarchy : Chloroacetyl > acetyl > benzoyl in nucleophilic reactions .
- Biological Performance : Bulkier substituents (e.g., phenyl in CAS 113395-53-2) reduce antibacterial efficacy but improve selectivity .
- Safety Profile: Compounds with dimethylamino carbonyl groups (CAS 546116-25-0) require careful handling due to irritant properties .
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies that demonstrate its efficacy.
- Molecular Formula : C₁₁H₁₄ClN₃O₃S
- Molecular Weight : 275.752 g/mol
- CAS Number : 60442-34-4
- MDL Number : MFCD00297823
Structure
The structure of this compound features a thiophene ring substituted with an ethyl group and a chloroacetylamino group, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| A-431 | 12.5 | 15 |
| Jurkat | 10.0 | 14 |
The proposed mechanism of action for this compound involves the induction of apoptosis through mitochondrial pathways. The compound appears to interact with Bcl-2 family proteins, which are critical regulators of apoptosis.
Molecular Interactions
Molecular dynamics simulations suggest that the compound binds to Bcl-2 primarily through hydrophobic interactions, disrupting its anti-apoptotic function and promoting apoptosis in cancer cells .
Potential Uses
- Cancer Therapy : Due to its cytotoxic properties, this compound could be further developed as a chemotherapeutic agent.
- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives may also possess antimicrobial properties, warranting further investigation.
Safety and Toxicity
While initial findings are promising, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound before clinical application.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate?
The compound can be synthesized via a modified Gewald reaction , a two-step process involving:
Thiophene ring formation : Condensation of a ketone (e.g., ethyl acetoacetate) with elemental sulfur and a nitrile source in the presence of a base (e.g., morpholine).
Chloroacetylation : Reaction of the intermediate 2-aminothiophene derivative with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Key parameters include temperature control (0–5°C during acetylation) and stoichiometric ratios to minimize side products like over-acylated derivatives .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thiophene ring. The chloroacetyl group’s carbonyl (~170 ppm in ¹³C NMR) and NH proton (~10 ppm in ¹H NMR) are critical markers .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
- X-ray Crystallography : For unambiguous structural confirmation, particularly if tautomerism or stereochemical ambiguities arise in spectral data .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the Gewald reaction conditions be optimized to improve yield for this compound?
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to enhance cyclization efficiency .
- Catalyst Optimization : Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to accelerate sulfur incorporation into the thiophene ring.
- Stepwise Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times (typically 6–12 hours) .
Contradictions in yield reports (e.g., 40–75%) may arise from residual moisture; thus, rigorous drying of reagents is critical .
Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?
- Variable Temperature (VT) NMR : Perform experiments at low temperatures (–40°C) to "freeze" tautomeric forms and identify splitting patterns .
- 2D NMR Techniques : Use HSQC and HMBC to correlate NH protons with adjacent carbons and confirm substituent positions .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What strategies are effective in studying the compound’s reactivity in cross-coupling reactions?
- Buchwald-Hartwig Amination : Utilize palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands to functionalize the amino group .
- Suzuki-Miyaura Coupling : Replace the chloroacetyl group with aryl boronic acids under microwave irradiation (100°C, 30 min) for rapid screening .
- Contradiction Analysis : If unexpected byproducts form, use LC-MS to identify intermediates and adjust ligand-to-metal ratios .
Q. How can the compound’s potential biological activity be evaluated methodically?
- In Silico Screening : Perform molecular docking against target proteins (e.g., kinases) using AutoDock Vina to prioritize assays .
- Enzyme Inhibition Assays : Test at concentrations ranging from 1 nM–100 µM in triplicate, using positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) to gauge pharmacokinetic viability .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent, catalyst) .
- Data Contradictions : Cross-validate spectral data with orthogonal techniques (e.g., X-ray vs. NMR) and report confidence intervals for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
